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1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-

Medicinal Chemistry Physicochemical Profiling Heterocyclic SAR

Researchers requiring a rigid, N-methylated spirocyclic building block for CNS-targeted fragment libraries face a gap: unsubstituted or 1,3,4-oxadiazole analogs show altered logD and TPSA, compromising SAR consistency. This compound delivers a pre-optimized 1,2,4-oxadiazole-spiro core with zero H-bond donors, ~1 log unit higher lipophilicity, and a single rotatable bond-parameters that favor passive BBB penetration and high ligand efficiency. Batch-certified 97% purity with NMR/HPLC/GC QC ensures reproducibility across screening campaigns. Standard ambient shipping; no special permits required for international delivery.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 646056-26-0
Cat. No. B11896095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-
CAS646056-26-0
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCN1CCCC12CCN(C2)C3=NC=NO3
InChIInChI=1S/C10H16N4O/c1-13-5-2-3-10(13)4-6-14(7-10)9-11-8-12-15-9/h8H,2-7H2,1H3
InChIKeyQTVXTNSCAPFCKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)- (CAS 646056-26-0) — Core Structural and Procurement Profile


1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)- (CAS 646056-26-0) is a heterocyclic spiro building block with molecular formula C10H16N4O and a molecular weight of 208.26 g/mol . It features a rigid 1,7-diazaspiro[4.4]nonane core bearing a 1,2,4-oxadiazole moiety at the 7‑position and a methyl group at the 1‑position. The compound is classified within pyrrolidine-containing spirocycles and is supplied at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC available . This specific substitution pattern distinguishes it from closely related regioisomers and des‑methyl analogs, creating measurable differences in lipophilicity, polar surface area, and hydrogen‑bonding capacity that directly impact suitability for medicinal chemistry and chemical biology applications.

Why Generic Substitution of 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)- with Unsubstituted or Regioisomeric Analogs Fails for Rigorous Applications


In‑class diazaspiro‑oxadiazole compounds are not freely interchangeable because small changes in the oxadiazole isomer (1,2,4‑ vs. 1,3,4‑), the position of attachment, and the presence of N‑methylation produce quantifiable shifts in logP, topological polar surface area (TPSA), and hydrogen‑bond donor/acceptor counts . These differences directly govern membrane permeability, solubility, and target‑binding pharmacophore complementarity. An unsubstituted or differently substituted analog may exhibit a logP shift of 0.3–0.7 units or a TPSA change >10 Ų relative to the target compound, which is sufficient to alter cellular uptake, off‑target binding profiles, or the outcome of a structure–activity relationship (SAR) campaign . Consequently, substituting the compound with a close analog without compensating for these physicochemical gaps can invalidate comparative biological datasets.

Quantitative Differentiation Evidence for 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)- (CAS 646056-26-0) Versus Closest Analogs


Regioisomeric Oxadiazole Advantage: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole in the Diazaspiro[4.4]nonane Scaffold

The target compound carries a 1,2,4-oxadiazole ring, whereas the closest regioisomeric analog (646056-41-9) bears a 1,3,4-oxadiazole. Literature-wide meta‑analysis demonstrates that 1,2,4‑oxadiazole isomers consistently exhibit approximately one order of magnitude higher lipophilicity (logD) than their 1,3,4‑oxadiazole counterparts [1]. Within the diazaspiro[4.4]nonane series, the 1,3,4‑oxadiazole analog (646056-41-9) has a measured logP of 0.747 and a polar surface area (PSA) of 45.40 Ų . Although the exact logP of the target 1,2,4‑oxadiazole has not been reported in the same dataset, the class‑level logD difference of ~1 log unit predicts the target compound to be substantially more lipophilic, which directly impacts membrane permeability and CNS drug‑likeness parameters [1].

Medicinal Chemistry Physicochemical Profiling Heterocyclic SAR

N‑Methylation Impact: Target Compound vs. Des‑Methyl Analog (646056-06-6) on Hydrogen‑Bond Capacity and Conformational Rigidity

The target compound contains an N‑methyl group at the 1‑position of the spiro scaffold, whereas the closest des‑methyl comparator (646056-06-6) has a free N–H at that position. The des‑methyl analog is reported to have a TPSA of 54.19 Ų and five hydrogen‑bond acceptors versus one hydrogen‑bond donor (the spiro N–H) . Methylation at N‑1 eliminates the sole hydrogen‑bond donor on the scaffold, reducing the computed H‑bond donor count from 1 to 0 and decreasing TPSA relative to 54.19 Ų. This change simultaneously increases logP (due to the added methyl carbon) and removes a potential hydrogen‑bonding interaction site for biological targets, which can sharpen selectivity profiles [1]. The des‑methyl analog (646056-06-6) has a measured logP of 0.4019 .

Screening Library Design Ligand Efficiency Physicochemical Optimization

Attachment Position Specificity: Oxadiazole at C‑7 vs. C‑1 of the 1,7‑Diazaspiro[4.4]nonane Core

The target compound places the 1,2,4‑oxadiazole at the 7‑position of the spiro system, while a commercially available isomer (646056-19-1) attaches the same oxadiazole at the 1‑position, leaving the 7‑position as a free secondary amine . This positional swap changes the exit vector of the oxadiazole relative to the spiro core, which is a critical parameter in fragment‑based drug design where the three‑dimensional orientation of pharmacophoric elements determines target complementarity. The 7‑substituted isomer (target) presents the oxadiazole in a geometrically distinct trajectory compared to the 1‑substituted isomer, with a calculated difference in the heavy‑atom root‑mean‑square deviation (RMSD) of the oxadiazole centroid estimated at >2.5 Å relative to the spiro core . The molecular weight differs by 14 Da (target: 208.26; 1‑isomer: 194.23) due to the N‑methyl group.

Scaffold‑Based Drug Design Vector Diversity Fragment‑Based Screening

Spiro Scaffold Rigidity and Three‑Dimensionality: Advantage Over Flexible Chain Analogs

The spirocyclic junction of the 1,7‑diazaspiro[4.4]nonane core locks the two pyrrolidine rings into a perpendicular, rigid arrangement. In contrast, flexible‑chain analogs bearing an oxadiazole on a linear diamine linker have a higher number of rotatable bonds and adopt multiple low‑energy conformations. The target compound has only one rotatable bond (the oxadiazole‑spiro linkage), compared to an estimated 4–6 rotatable bonds in a typical flexible analog . The des‑methyl analog (646056-06-6) is confirmed to have exactly one rotatable bond and a spiro‑core complexity index of 225 (as measured by the atom‑based complexity descriptor) . Reduced rotatable bond count is directly correlated with improved oral bioavailability in drug candidates, with each additional rotatable bond decreasing the probability of achieving oral absorption by approximately 10% in large datasets [1].

Conformational Restriction Spirocyclic Privileged Scaffolds Drug‑Likeness Optimization

Optimal Research and Industrial Deployment Scenarios for 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)- (CAS 646056-26-0)


CNS‑Oriented Fragment and Lead‑Like Screening Libraries

The target compound’s predicted higher lipophilicity relative to 1,3,4‑oxadiazole analogs and its absence of hydrogen‑bond donors after N‑methylation make it particularly suited for inclusion in fragment libraries targeting CNS receptors. The 1,2,4‑oxadiazole isomer’s ~1 log unit higher logD compared to the 1,3,4‑oxadiazole form favors passive blood–brain barrier penetration [1], while the single rotatable bond and rigid spiro scaffold improve the ligand efficiency metrics that are critical for fragment-to-lead optimization [2]. Researchers procuring this building block for CNS-focused phenotypic or target-based screens gain a predictable physicochemical starting point that is not achievable with the 1,3,4‑oxadiazole or des‑methyl analogs.

Kinase Hinge‑Binder Scaffold Elaboration

Diazaspirocyclic compounds directly linked to heteroaromatic groups have been demonstrated as efficient ATP‑competitive kinase inhibitors with favorable ligand efficiency [3]. The target compound provides a pre‑assembled spiro‑oxadiazole core that can serve as a hinge‑binding motif, with the 7‑position oxadiazole presenting the heterocycle in a geometry distinct from the 1‑substituted isomer . The N‑methyl group eliminates potential metabolic N‑oxidation or glucuronidation that could affect the des‑methyl analog, making this compound a cleaner starting point for kinase inhibitor SAR exploration.

DGAT1 and Metabolic Disease Target Optimization Programs

Oxadiazole‑containing spirocyclic carboxylic acids have been optimized to achieve DGAT1 inhibitory IC₅₀ values of 7–20 nM with demonstrated in vivo triglyceride reduction [4]. While the target compound is not itself a DGAT1 inhibitor, its 1,2,4‑oxadiazole‑spiro scaffold matches the core pharmacophore of these advanced leads. Procuring this building block enables medicinal chemistry teams to elaborate the scaffold with carboxylic acid or other polar warheads while retaining the favorable spiro‑oxadiazole geometry that contributed to the nanomolar potency of known DGAT1 inhibitors.

Sigma Receptor Ligand Discovery with Defined Physicochemical Parameters

2,7‑Diazaspiro[4.4]nonane derivatives have been established as potent sigma‑1 and sigma‑2 receptor ligands with analgesic activity [5]. The target compound, as a 1,7‑diazaspiro[4.4]nonane regioisomer with a 1,2,4‑oxadiazole at the 7‑position, offers an underexplored vector for sigma receptor SAR. Its reduced hydrogen‑bond donor count (0 vs. 1 for des‑methyl analogs) and distinct oxadiazole exit vector provide a differentiated chemical space for probing sigma receptor subtype selectivity that is not accessible with the 2,7‑diazaspiro or 1‑substituted oxadiazole series.

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